molecular formula C3H3BrN2O B3058107 4-Bromo-1H-pyrazol-1-ol CAS No. 87844-44-8

4-Bromo-1H-pyrazol-1-ol

Cat. No. B3058107
CAS RN: 87844-44-8
M. Wt: 162.97 g/mol
InChI Key: DEYOPKJFCGBDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of 4-bromo-1H-pyrazol-1-ol derivatives often involves the reaction of primary and secondary amines with tosylates of related pyrazoles. For instance, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have been synthesized using such techniques (Bondavalli et al., 1988).
  • Chemical Characterization : Detailed spectroscopic data, including NMR and IR spectra, have been presented for various 4-bromo-1H-pyrazol-1-ol compounds, providing insight into their chemical structures and properties (Kleizienė et al., 2009).

Biological and Medicinal Applications

  • Antimicrobial Activity : Several studies have shown that compounds derived from 4-bromo-1H-pyrazol-1-ol exhibit significant antimicrobial activities. These include actions against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Pundeer et al., 2013); (Farag et al., 2008).
  • Anticancer Potential : Pyrazole derivatives, including those with 4-bromo substitution, have been investigated for their potential in treating various cancers. For example, compounds like 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles have shown promising anticancer properties (Sherkar & Bhandarkar, 2015).

Material Science and Other Applications

  • Chemical Functionalization : 4-Bromo-1H-pyrazol-1-ol derivatives are valuable in chemical synthesis as precursors for further functionalization. They are often used in metalation reactions and transition-metal-catalyzed cross-coupling reactions (Ichikawa et al., 2010).

Future Directions

: Molbank: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

properties

IUPAC Name

4-bromo-1-hydroxypyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-3-1-5-6(7)2-3/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYOPKJFCGBDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471611
Record name 1-hydroxy-4-bromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrazol-1-ol

CAS RN

87844-44-8
Record name 1-hydroxy-4-bromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1H-pyrazol-1-ol
Reactant of Route 2
Reactant of Route 2
4-Bromo-1H-pyrazol-1-ol
Reactant of Route 3
Reactant of Route 3
4-Bromo-1H-pyrazol-1-ol
Reactant of Route 4
4-Bromo-1H-pyrazol-1-ol
Reactant of Route 5
Reactant of Route 5
4-Bromo-1H-pyrazol-1-ol
Reactant of Route 6
Reactant of Route 6
4-Bromo-1H-pyrazol-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.